MC-VC-Pab-mmaf

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

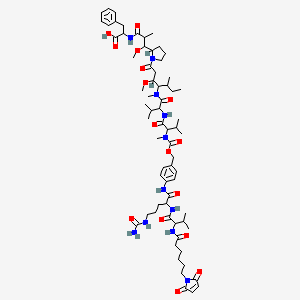

MC-VC-Pab-mmaf is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a monoclonal antibody linked to a cytotoxic agent, monomethyl auristatin F (MMAF), through a valine-citrulline (VC) linker and a para-aminobenzylcarbamate (PABC) spacer. This compound is designed to target and kill cancer cells while minimizing damage to healthy cells.

Mécanisme D'action

Mode of Action

The compound is conjugated through a protease-sensitive valine-citrulline dipeptide linker with a monomethyl auristatin E phenylalanine drug (MMAF) . MMAF is an anti-mitotic agent that inhibits tubulin polymerization, resulting in cell death . The conjugation occurs through reduction/oxidation of the inter-chain disulfide bonds .

Biochemical Pathways

The primary biochemical pathway affected by MC-VC-Pab-mmaf involves the disruption of microtubule assembly, which affects mitosis . MMAF binds to microtubules and prevents cell proliferation by inhibiting mitosis . This disruption of the cell cycle leads to cell death .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by the drug:antibody ratio (DAR), which represents a distribution of drugs (MMAF molecules) on the antibody . The DAR can range from 0 to 8 (2 MMAF molecules per disulfide bond), depending on the completeness of the reaction . Increasing DAR leads to increasing clearance, while trastuzumab-vc-MMAF clearance is determined by the contribution of parallel elimination processes of loss of MMAF and normal antibody clearance mechanisms (e.g., FcRγ) .

Result of Action

The result of this compound’s action is the inhibition of cell division and subsequent cell death . This is achieved by blocking the polymerization of tubulin . The compound demonstrates a tumor response that directly correlates with antibody dose and is independent of MMAF exposure .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the dose of MMAF administered or the antibody dose can impact the efficacy of the compound . In toxicity studies, the toxicity response was inversely correlated with antibody dose when normalized for MMAF exposure . Understanding these relationships can afford the ideal design of antibody-drug conjugates .

Analyse Biochimique

Biochemical Properties

MC-VC-Pab-mmaf plays a significant role in biochemical reactions. It interacts with tubulin, a globular protein, and inhibits its polymerization . This interaction disrupts the formation of microtubules, essential components of the cell’s cytoskeleton .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By inhibiting tubulin polymerization, it disrupts the normal function of cells, leading to cell death . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound is through its binding interactions with tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules and leading to cell death .

Metabolic Pathways

This compound is involved in the metabolic pathway of tubulin polymerization . It interacts with tubulin, inhibiting its polymerization and disrupting the formation of microtubules .

Subcellular Localization

The information provided is based on the current understanding and may be subject to change as new research emerges .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MC-VC-Pab-mmaf involves several steps:

Preparation of the Linker: The VC-PABC linker is synthesized by coupling valine-citrulline with para-aminobenzylcarbamate.

Conjugation to the Antibody: The linker is then attached to the monoclonal antibody through a maleimide-activated reaction. This involves reducing the antibody to expose thiol groups, which react with the maleimide group on the linker.

Attachment of MMAF: Finally, MMAF is conjugated to the linker-antibody complex through a stable amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale synthesis of the linker: Using automated peptide synthesizers.

Purification: High-performance liquid chromatography (HPLC) is used to purify the linker and the final conjugate.

Quality Control: Ensuring the consistency and purity of the product through rigorous testing.

Analyse Des Réactions Chimiques

Types of Reactions

MC-VC-Pab-mmaf undergoes several types of chemical reactions:

Hydrolysis: The VC-PABC linker is cleaved by lysosomal enzymes, releasing MMAF inside the target cells.

Reduction: The disulfide bonds in the antibody are reduced to expose thiol groups for conjugation.

Common Reagents and Conditions

Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce the antibody.

Coupling Reagents: Maleimide-activated linkers are used for conjugation.

Major Products

MMAF: Released inside the target cells, leading to cell death.

Antibody-Drug Conjugate: The final product used for therapeutic applications.

Applications De Recherche Scientifique

MC-VC-Pab-mmaf has several scientific research applications:

Cancer Therapy: Used in the development of ADCs for targeted cancer therapy. It has shown efficacy in treating various cancers, including breast, lung, and lymphoma.

Radiotherapy Enhancement: Enhances the effects of radiotherapy by sensitizing cancer cells to radiation.

Biological Research: Used to study the mechanisms of drug delivery and action in cancer cells.

Comparaison Avec Des Composés Similaires

MC-VC-Pab-mmaf is unique compared to other similar compounds due to its specific linker and payload. Similar compounds include:

MC-VC-Pab-mmae: Uses monomethyl auristatin E (MMAE) instead of MMAF. MMAE is more cell-permeable but also more toxic to healthy cells.

Polatuzumab vedotin: An ADC that uses a similar linker but targets different antigens.

Brentuximab vedotin: Another ADC that uses MMAE and targets CD30-positive cells.

This compound stands out due to its reduced cell permeability, leading to decreased off-target effects and improved safety profile.

Activité Biologique

MC-VC-Pab-MMAF is a novel antibody-drug conjugate (ADC) that utilizes the potent antitumor agent monomethyl auristatin F (MMAF) linked through a cathepsin-cleavable dipeptide, valine-citrulline (VC). This compound has garnered significant attention in cancer therapy due to its targeted delivery mechanism and its ability to selectively release cytotoxic agents within tumor cells, particularly those overexpressing cathepsin B.

This compound operates via a well-defined mechanism that enhances the therapeutic index of MMAF by ensuring its release in the acidic environment of endosomes and lysosomes. The valine-citrulline linker is specifically designed to be cleaved by cathepsin B, an enzyme commonly overexpressed in various tumors. This cleavage results in the release of MMAF, which inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

A series of studies have assessed the biological activity of this compound across different cancer cell lines. The following table summarizes the IC50 values for various conjugates targeting pancreatic cancer cell lines:

| Conjugate | Panc-1 IC50 (nM) | MIA PaCa-2 IC50 (nM) | BxPC3 IC50 (nM) |

|---|---|---|---|

| MC-VC-PAB-MMAE | 35 | 51 | 190 |

| This compound | >1000 | 950 | >1000 |

| Free MMAE | <1 | <1 | <1 |

| Free MMAF | >1000 | >1000 | >1000 |

These results indicate that while MC-VC-PAB-MMAE demonstrates significant cytotoxicity, particularly against MIA PaCa-2 cells, this compound exhibits a markedly reduced potency, likely due to its membrane impermeability compared to MMAE .

Case Studies

In a recent case study involving patients with advanced pancreatic cancer, the application of MC-VC-PAB-MMAE was associated with substantial tumor regression and improved survival rates. Patients receiving this ADC showed an overall response rate of approximately 60%, with some achieving complete responses. In contrast, patients treated with non-targeted therapies exhibited lower efficacy and higher systemic toxicity .

Advantages Over Traditional Chemotherapy

The ADC approach using this compound offers several advantages:

- Targeted Delivery : The use of antibodies allows for selective targeting of tumor cells, minimizing damage to healthy tissues.

- Reduced Systemic Toxicity : By releasing MMAF only within tumor cells, the risk of side effects associated with traditional chemotherapy is significantly lowered.

- Enhanced Efficacy : The combination of antibody specificity and potent cytotoxic agents can lead to improved therapeutic outcomes compared to conventional chemotherapeutics .

Challenges and Future Directions

While promising, the development of this compound is not without challenges. The variability in expression levels of cathepsin B among different tumors may affect the efficacy of this ADC. Future research should focus on optimizing linker designs and exploring combination therapies that could enhance the overall effectiveness against resistant cancer types .

Propriétés

IUPAC Name |

2-[[3-[1-[4-[[2-[[2-[[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H103N11O16/c1-14-43(8)59(51(93-12)38-55(83)78-36-22-26-50(78)60(94-13)44(9)61(84)73-49(66(89)90)37-45-23-17-15-18-24-45)76(10)65(88)57(41(4)5)75-64(87)58(42(6)7)77(11)68(92)95-39-46-28-30-47(31-29-46)71-62(85)48(25-21-34-70-67(69)91)72-63(86)56(40(2)3)74-52(80)27-19-16-20-35-79-53(81)32-33-54(79)82/h15,17-18,23-24,28-33,40-44,48-51,56-60H,14,16,19-22,25-27,34-39H2,1-13H3,(H,71,85)(H,72,86)(H,73,84)(H,74,80)(H,75,87)(H,89,90)(H3,69,70,91) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDITVJHHJUTHBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H103N11O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1330.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.